Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate is an organic compound notable for its unique structural features, including an ethyl ester functional group and a fluorinated pyridine moiety. This compound belongs to the class of α,β-unsaturated esters, which are recognized for their reactivity and biological activities. The presence of fluorine in the pyridine ring can significantly influence the compound's chemical properties, enhancing its potential biological activity.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound, potentially leading to various biological effects. This increased lipophilicity and stability may improve its interaction profile with target biomolecules, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibacterial agents. It has been evaluated against various pathogenic bacteria, demonstrating significant inhibitory effects.
- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting the growth of cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against various cancer types, including breast and lung cancers.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key similarities and differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorinated pyridine moiety | Antimicrobial, Anticancer |
Ethyl 3-(3-chloropyridin-2-yl)prop-2-enoate | Chlorine instead of fluorine | Moderate antimicrobial |
Ethyl 3-(3-bromopyridin-2-yl)prop-2-enoate | Bromine instead of fluorine | Lower anticancer activity |
This table illustrates that the presence of fluorine in this compound may enhance its biological activity compared to its chlorinated and brominated analogs.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activities of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 1.5 to 5 µM, indicating potent anticancer properties .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with specific enzymes involved in cancer cell proliferation, suggesting a targeted therapeutic approach.
Properties
IUPAC Name |
ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFQNFVSYGQCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.